
Tris(2-methylpentyl)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(2-Methylpentyl)aluminum is an organoaluminum compound with the chemical formula C18H39Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Méthodes De Préparation
Tris-(2-Methylpentyl)aluminum can be synthesized through several methods. One common method involves the reaction of aluminum with 2-methylpentyl chloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale reactions using specialized equipment to ensure purity and yield .
Analyse Des Réactions Chimiques
Tris-(2-Methylpentyl)aluminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the 2-methylpentyl groups are replaced by other groups. Common reagents used in these reactions include oxygen, hydrogen, and halogens.
Applications De Recherche Scientifique
Tris-(2-Methylpentyl)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the preparation of certain biological compounds.
Medicine: It is being investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of tris-(2-Methylpentyl)aluminum involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tris-(2-Methylpentyl)aluminum can be compared with other organoaluminum compounds such as tris-(2,4,4-trimethylpentyl)aluminum. While both compounds have similar reactivity, tris-(2-Methylpentyl)aluminum is unique in its specific applications and the types of reactions it can facilitate. Other similar compounds include aluminum triethyl and aluminum triisobutyl.
Propriétés
Numéro CAS |
3711-23-7 |
|---|---|
Formule moléculaire |
C18H39Al |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
tris(2-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3; |
Clé InChI |
WCWWRDANFBTPCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C[Al](CC(C)CCC)CC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


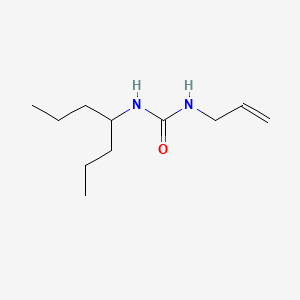

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
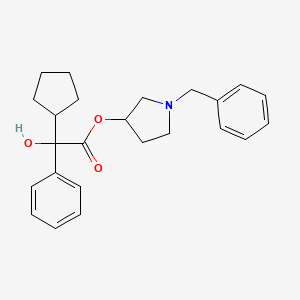
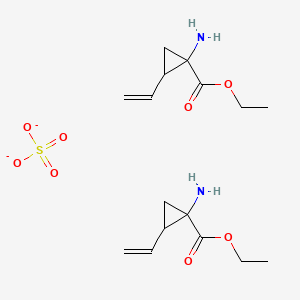
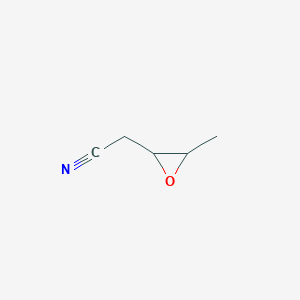
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
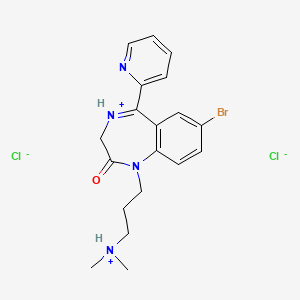
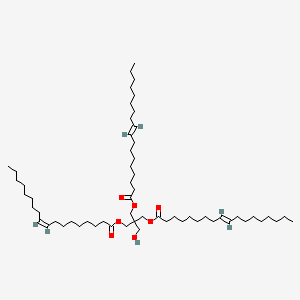
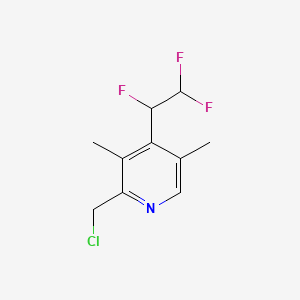



![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
